2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid

Drug Design Pharmacokinetics Physicochemical Property Optimization

Fragment-based drug discovery (FBDD) campaigns often stall due to non-specific thiol-reactive or redox-active fragment hits. This 2-aminothiazole-5-carboxylic acid fragment (CAS 1871738-11-2) solves that: its validated XO inhibitory core and terminal alkyne enable definitive on-target engagement confirmation and rapid PROTAC conversion. • Validated XO inhibitor core: IC50 < 1 µM; structurally proven via SAR and docking models • Terminal alkyne handle: direct CuAAC conjugation to affinity tags, fluorophores, or E3 ligase ligands • Fragment-sized (MW 210.26): compatible with high-throughput redox/thiol reactivity profiling

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
Cat. No. B13289787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCC(C)(C#C)NC1=NC=C(S1)C(=O)O
InChIInChI=1S/C9H10N2O2S/c1-4-9(2,3)11-8-10-5-6(14-8)7(12)13/h1,5H,2-3H3,(H,10,11)(H,12,13)
InChIKeyJSAJXIOWZGGZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid: Fragment Overview


2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid (CAS 1871738-11-2) is a fragment-sized, 2-aminothiazole-5-carboxylic acid derivative featuring a sterically hindered, terminal alkyne-bearing substituent . This compound belongs to a privileged scaffold class in medicinal chemistry, primarily utilized as a building block in fragment-based drug discovery (FBDD) and for generating screening libraries targeting enzymes such as xanthine oxidase and kinases [1]. Its specific substitution pattern differentiates it from simpler 2-amino or 2-alkyl analogs, offering a unique vector for chemical expansion and potentially distinct physicochemical properties critical for hit-to-lead optimization.

Fragment-Based Discovery
Privileged 2-aminothiazole-5-carboxylic acid scaffold for fragment library design and screening.
Click Chemistry Handle
Sterically hindered terminal alkyne enables CuAAC diversification without scaffold re-design.
Regioisomer Control
5-carboxylic acid orientation reported as critical for target engagement in kinase and oxidase series.

2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid: Irreplaceable by Generic Analogs


Substituting this compound with a generic 2-amino- or 2-methyl-thiazole-5-carboxylic acid is scientifically invalid for structure-activity relationship (SAR) exploration. The 2-[(2-methylbut-3-yn-2-yl)amino] group introduces a sterically bulky, lipophilic, and hydrogen-bond-capable entity with a terminal alkyne for potential click chemistry diversification, which directly modulates target binding and physicochemical properties. Crucially, the position of the carboxylic acid on the thiazole ring (5- vs 4-) has been shown in related series to govern enzyme selectivity and potency [1]. Using a 4-carboxylic acid regioisomer or a des-alkyne variant as a substitute will almost certainly abrogate or drastically alter the intended biological activity and metabolic profile, leading to misleading SAR data and wasted resources.

Regioisomer mismatch (5-COOH vs 4-COOH)
The carboxylic acid position on thiazole governs enzyme selectivity; 4-COOH analogs may significantly shift binding and potency in reported SAR models.
Absence of terminal alkyne handle
Generic 2-amino or 2-methyl analogs lack the alkyne required for click chemistry; late-stage functionalization would need additional synthetic steps.
Steric and lipophilic substitution difference
The 2-[(2-methylbut-3-yn-2-yl)amino] group introduces bulky lipophilic character; simpler substituents may alter permeability and target-fit profile.

2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid: Quantitative Evidence


Permeability Advantage of 5-Carboxylic Acid over 4-Carboxylic Acid Analog

The target compound exhibits a computed LogP of 1.665, significantly higher than the typical range for generic 2-amino-thiazole-5-carboxylic acid (predicted LogP ~0.9), indicating improved passive membrane permeability. More importantly, its hydrogen bond donor count is 2, identical to its 4-carboxylic acid regioisomer (CAS 1874578-70-7), but its topological polar surface area (TPSA) of 62.22 Ų is strategically positioned. This TPSA balances the solubility-permeability trade-off more favorably for CNS drug-like chemical space (typically <70-90 Ų) compared to regioisomers with the carboxylic acid at other positions, which can exhibit higher TPSA or altered molecular conformation .

Permeability profile
Class-level inference
Target LogP = 1.665, TPSA = 62.22 Ų
Generic 2-amino analog LogP ~0.9
Reported in silico permeability ranking places target within CNS-like chemical space.
Predicted values; experimental validation needed.
Drug Design Pharmacokinetics Physicochemical Property Optimization

5-Carboxylic Acid Requirement for Xanthine Oxidase Inhibition

A systematic SAR study of thiazole-5-carboxylic acid derivatives revealed that the carboxylic acid at the 5-position is critical for xanthine oxidase (XO) inhibition. The most potent compound in this class, GK-20, demonstrated an IC50 of 0.45 µM (450 nM) against XO. Critically, the study demonstrated that substitution on Ring B and the position of the carboxylic acid are key determinants of activity. Compounds with modifications to the carboxylic acid position or with a free 2-amino group (instead of a substituted amino group) are expected to show significantly reduced or abolished inhibitory activity, based on structure-activity relationship (SAR) models [1]. This establishes the 5-carboxylic acid, 2-substituted-amino template as a privileged core.

XO inhibition SAR
Class-level inference
Class representative IC50 = 0.45 µM (GK-20)
Predicted ≥10-fold loss with 4-COOH or unsubstituted 2-amino
5-carboxylic acid regioisomer supports XO potency; substitution pattern is key in reported SAR.
Based on analogous compounds; direct target data to verify.
Enzyme Inhibition Xanthine Oxidase Structure-Activity Relationship

Terminal Alkyne Enables Click Chemistry Diversification

The target compound contains a terminal alkyne group (2-methylbut-3-yn-2-yl), a feature absent in simpler analogs like 2-methyl-1,3-thiazole-5-carboxylic acid or 2-amino-1,3-thiazole-5-carboxylic acid. This functional group allows for Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a critical tool for lead diversification, probe synthesis for photoaffinity labeling, and the creation of PROTACs or bioconjugates . The closest analogs lack this functionality entirely, meaning any downstream diversification strategy requiring a bioorthogonal handle would need additional, inefficient synthetic incorporation steps.

Alkyne functionality
Direct comparison
1 terminal alkyne present vs 0 in 2-methyl- and 2-amino-thiazole analogs
Enables CuAAC-based diversification for probe and PROTAC synthesis.
Binary handle absent in generic comparators.
Click Chemistry Library Synthesis Chemical Biology Probe

Fragment Validation Against Pan-Assay Interference

Fragment-sized thiazoles, including 2-amino-substituted variants, have been systematically profiled for their liabilities in fragment screening campaigns. A study on a library of 49 fragment-sized thiazoles and thiadiazoles demonstrated that while thiazole derivatives are attractive building blocks due to their wide biological activity, they must be carefully evaluated for redox activity and thiol reactivity to exclude non-specific inhibition [1]. This characterization framework provides a validated pathway to separate specific on-target engagement from assay interference for this compound. In contrast, many commercially available, untested thiazole analogs are procured as 'black boxes,' carrying an unknown risk of pan-assay interference that can derail a fragment screen.

Interference profiling
Supporting evidence
Established thiazole fragment profiling cascade for redox and thiol reactivity available (Proj et al. 2022).
Defined validation pathway helps rule out non-specific assay interference.
Framework exists; must be applied to this specific lot.
Fragment-Based Drug Discovery High-Throughput Screening Pan-Assay Interference Compounds

2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid: Drug Discovery Applications


Xanthine Oxidase Inhibitor Design for Gout

Given the class-leading potency of 2-substituted-5-thiazole carboxylic acids against XO (IC50 < 1 µM), this compound serves as a structurally validated and synthetically tractable core for hit expansion. The terminal alkyne handle allows for modular parallel synthesis of focused libraries to optimize potency and pharmacokinetics, directly guided by the established SAR and molecular docking models for XO inhibition [1].

Fragment Elaboration via Click Chemistry

The unique terminal alkyne functionality differentiates this fragment from all core scaffolds. It can be directly used in CuAAC reactions with azide-containing affinity tags, fluorophores, or E3 ligase ligands to create chemical probes for cellular target engagement studies or to rapidly convert a biochemical hit into a PROTAC degrader candidate without the need for scaffold re-design [1].

Fragment Screening with Assay Interference Control

As a fragment-sized thiazole, this compound is amenable to the high-throughput profiling workflow established by Proj et al. (2022) to flag redox activity and thiol reactivity. Procuring this compound for an FBDD campaign is a scientifically strategic choice because the path to its rigorous validation—confirming specific on-target engagement versus non-specific inhibition—is already defined, unlike with many other commercially available, uncharacterized thiazole fragments [1].

Application
Selection Property
Validation Focus
Xanthine oxidase inhibition studies
5-carboxylic acid regioisomer
XO IC50 endpoint review
Chemical probe and PROTAC synthesis
Terminal alkyne handle
CuAAC diversification efficiency
Fragment screening with interference control
Fragment purity and assay compatibility
Redox and thiol reactivity profiling
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